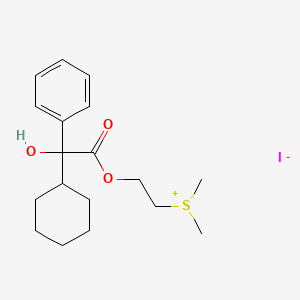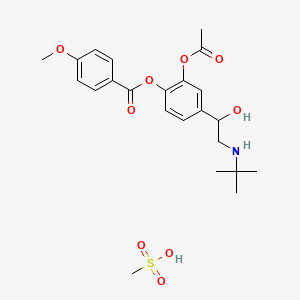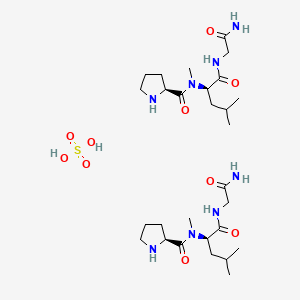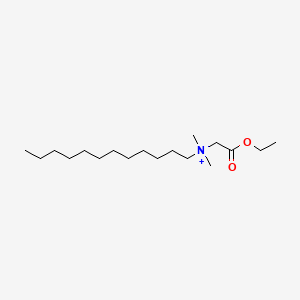
Pentamoxane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamoxane hydrochloride: is a chemical compound with the molecular formula C14H22ClNO2. It was initially developed as a tranquilizer, but further development information is limited . The compound is characterized by its unique structure, which includes a benzodioxane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pentamoxane hydrochloride involves several steps, starting with the preparation of the benzodioxane core. This core is then functionalized with an isopentylaminomethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. typical methods would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Pentamoxane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The benzodioxane moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Pentamoxane hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s tranquilizing properties make it a subject of study in neurobiology.
Medicine: Research into its potential therapeutic effects continues, particularly in the field of mental health.
Mechanism of Action
The mechanism of action of pentamoxane hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter activity, leading to its tranquilizing effects. The exact pathways and molecular targets are still under investigation, but it is known to affect the central nervous system .
Comparison with Similar Compounds
Pentazocine: An analgesic with a similar benzodioxane structure but different pharmacological effects.
Promethazine: An antihistamine with tranquilizing properties, but structurally different.
Cyclopentolate: Used in ophthalmology, it shares some structural similarities but has distinct uses.
Uniqueness: Its benzodioxane core and isopentylaminomethyl group contribute to its distinct chemical and pharmacological properties .
Properties
CAS No. |
4729-93-5 |
|---|---|
Molecular Formula |
C14H22ClNO2 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)7-8-15-9-12-10-16-13-5-3-4-6-14(13)17-12;/h3-6,11-12,15H,7-10H2,1-2H3;1H |
InChI Key |
VRWXKLMAGDCIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1COC2=CC=CC=C2O1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid](/img/structure/B10859378.png)






